

Propylhydrazine Oxalate (CAS 56884-75-4): A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Propylhydrazine oxalate*

Cat. No.: *B1588638*

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This guide provides an in-depth technical overview of **propylhydrazine oxalate** (CAS No. 56884-75-4), tailored for researchers, scientists, and professionals in the field of drug development. It moves beyond a simple recitation of facts to explain the underlying principles of its synthesis, characterization, and potential applications, grounded in established scientific literature.

Core Chemical Identity and Properties

Propylhydrazine oxalate is the salt formed from the reaction of propylhydrazine, a mono-alkylated hydrazine derivative, and oxalic acid.^[1] This salt form enhances the stability and handling properties of the reactive propylhydrazine base. Its core function in a research context is as a synthetic building block or a potential pharmacologically active agent, leveraging the reactivity of the hydrazine moiety.

Property	Value	Source(s)
CAS Number	56884-75-4	[1] [2]
Molecular Formula	C ₅ H ₁₂ N ₂ O ₄	[3] [4]
Molecular Weight	164.16 g/mol	[1] [4]
IUPAC Name	propylhydrazine;oxalic acid	[1]
Synonyms	Propylhydrazinium oxalate, Ethanedioic acid;propylhydrazine	[1]
Appearance	Typically a solid	[5]
SMILES	NNCCC.O=C(O)C(O)=O	[4]

Synthesis of Propylhydrazine Oxalate: A Validated Protocol

The synthesis of alkylhydrazine salts like **propylhydrazine oxalate** is a straightforward acid-base reaction. The following protocol is adapted from established methods for preparing hydrazinium oxalates, ensuring a high-purity product suitable for research applications.[\[6\]](#)[\[7\]](#) The core principle is the protonation of the more basic terminal nitrogen of propylhydrazine by the carboxylic acid protons of oxalic acid.

Experimental Protocol: Synthesis

- Reagent Preparation:
 - Prepare a 1 M solution of propylhydrazine in a suitable alcohol solvent (e.g., ethanol or a water-alcohol mixture). Causality: Using a solvent ensures a homogenous reaction medium and helps to control the reaction temperature.
 - Prepare a 1 M solution of oxalic acid dihydrate in the same solvent system. The 2:1 molar ratio of propylhydrazine to oxalic acid can be used to form the di-propylhydrazinium oxalate, though a 1:1 ratio is common for the mono-salt.[\[7\]](#) For this protocol, we will assume a 1:1 stoichiometry.

- Reaction:
 - In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add the 1 M oxalic acid solution dropwise to the 1 M propylhydrazine solution. Causality: The reaction is exothermic; slow addition and cooling prevent excessive heat generation which could lead to side reactions or degradation.
 - Maintain the temperature of the reaction mixture below 25°C.[\[7\]](#)
- Crystallization and Isolation:
 - After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours to ensure complete salt formation and to maximize crystal precipitation.
 - Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.
 - Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials. Causality: A cold solvent is used to minimize the dissolution of the desired product during washing.
- Drying:
 - Dry the purified solid under vacuum at a low temperature (e.g., 40-50°C) to a constant weight.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **Propylhydrazine Oxalate**.

Analytical Characterization

Confirming the identity and purity of synthesized **Propylhydrazine Oxalate** is critical. This involves a combination of spectroscopic and chromatographic techniques. While specific, published spectra for this exact compound are scarce, its expected spectral characteristics can be predicted based on its constituent parts and data from analogous compounds.

Spectroscopic Analysis (Predicted)

- ¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like D₂O, the propyl group would show characteristic signals: a triplet around 0.9 ppm (CH₃), a sextet around 1.6 ppm (CH₂), and a triplet around 2.9 ppm (CH₂-N). The N-H protons would exchange with D₂O and thus might not be visible.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The propyl group carbons would appear at approximately 11 ppm (CH₃), 20 ppm (CH₂), and 50 ppm (CH₂-N). The oxalate carbons are expected to resonate around 162-165 ppm.[8]
- FT-IR (Fourier-Transform Infrared Spectroscopy): The spectrum would be dominated by strong bands corresponding to the oxalate anion, typically a strong, broad absorption around 1600-1650 cm⁻¹ (asymmetric C=O stretch) and another band around 1300-1340 cm⁻¹ (symmetric C=O stretch).[9] N-H stretching vibrations from the propylhydrazinium cation would be expected in the 3100-3300 cm⁻¹ region.
- Mass Spectrometry (MS): Using electrospray ionization (ESI) in positive mode, the base peak would correspond to the protonated propylhydrazine cation [C₃H₁₀N₂ + H]⁺ with an m/z of 75.1. In negative mode, the oxalate anion [C₂H₂O₄ - H]⁻ would be observed at an m/z of 89.0.

Chromatographic Purity Assessment: HPLC-DAD

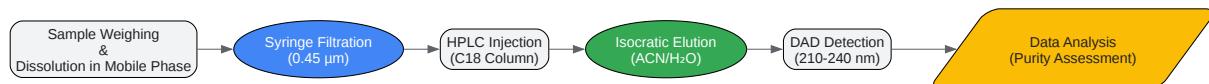
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with a Diode-Array Detector (DAD) is a robust approach for assessing purity and monitoring degradation. The following protocol is based on methods developed for related hydrazine oxalate derivatives.[10]

- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

- Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 15:85 v/v). Causality: This mobile phase composition is typical for retaining and eluting small, polar molecules like propylhydrazine and oxalate on a C18 column.
- Flow Rate: 1.0 - 1.2 mL/min.
- Injection Volume: 10 - 25 μ L.
- Detection: DAD detection at a wavelength where the oxalate or any chromophoric impurities absorb (e.g., 210-240 nm).

- Sample Preparation:
 - Accurately weigh and dissolve the **propylhydrazine oxalate** sample in the mobile phase to a known concentration (e.g., 100 μ g/mL).
 - Filter the sample through a 0.45 μ m syringe filter before injection to protect the HPLC column from particulates.
- Analysis:
 - Inject the prepared sample. The propylhydrazine cation and oxalate anion will likely have different retention times. Purity is determined by the area percentage of the main peaks relative to any impurity peaks.

Analytical Workflow Diagram



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Caption: Workflow for HPLC-DAD purity analysis.

Potential Biological Activities and Drug Development Applications

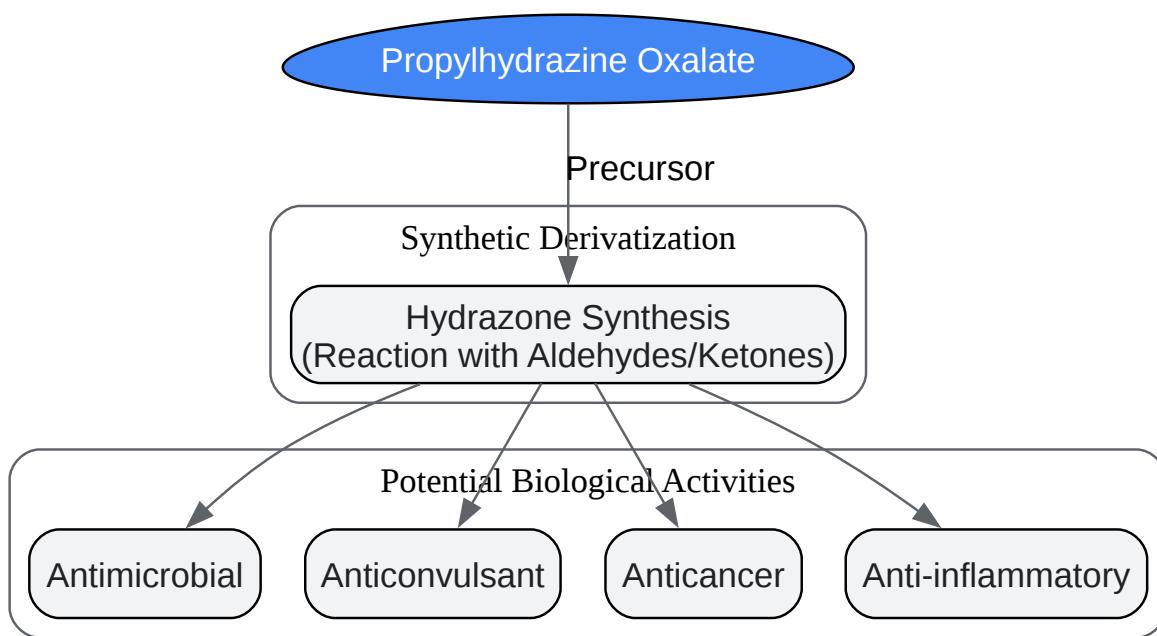
While specific studies on **propylhydrazine oxalate** are limited, the broader class of hydrazine and hydrazone derivatives is a rich source of pharmacologically active compounds.[11][12][13] This suggests that **propylhydrazine oxalate** could serve as a valuable precursor or lead compound in drug discovery programs.

Established Activities of Hydrazine Derivatives:

- Antimicrobial & Antimycobacterial: Hydrazide-hyrazones are well-known for their activity against various bacteria and mycobacteria.[11][14] The famous anti-tuberculosis drug, Isoniazid, is a prime example.[14]
- Anticonvulsant & Antidepressant: Certain hydrazine derivatives act as monoamine oxidase (MAO) inhibitors, which can increase the levels of neurotransmitters in the brain, leading to antidepressant effects.[11] Their structures have also been explored for anticonvulsant properties.[14]
- Anticancer: Many hydrazine-containing compounds have demonstrated significant anti-proliferative and antitumoral activity against various cancer cell lines.[12][14]
- Anti-inflammatory & Analgesic: The hydrazone scaffold is present in compounds that exhibit potent anti-inflammatory and analgesic effects.[14]

The propyl group in **propylhydrazine oxalate** provides a lipophilic character that can influence its pharmacokinetic properties, such as membrane permeability and metabolic stability, which are critical considerations in drug design. Researchers can use **propylhydrazine oxalate** as a starting material to synthesize more complex hydrazones by reacting it with various aldehydes and ketones, thereby creating libraries of novel compounds for biological screening.

Potential Research Pathways Diagram



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Caption: Potential applications of **Propylhydrazine Oxalate** in drug discovery.

Safe Handling, Storage, and Stability

Proper handling and storage are paramount for maintaining the integrity of **propylhydrazine oxalate** and ensuring laboratory safety.

- **Handling:** Always handle in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.
- **Storage:** Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.^[15] Keeping it in a dark place is also recommended to prevent potential photolytic degradation.^[16]
- **Stability:** Hydrazine derivatives can be susceptible to oxidation.^[10] Storing under an inert atmosphere (e.g., nitrogen or argon) can prolong shelf life, especially for long-term storage. The oxalate salt form is generally more stable than the free base.

Conclusion and Future Directions

Propylhydrazine oxalate, CAS 56884-75-4, is a chemical compound with significant potential for synthetic and medicinal chemistry. While direct research on this specific salt is not abundant, a strong foundation of knowledge on related hydrazine and oxalate compounds allows for the development of robust protocols for its synthesis and analysis. Its true value lies in its utility as a building block for creating novel hydrazone libraries, which have a high probability of yielding compounds with diverse and potent biological activities. Future research should focus on synthesizing and screening such libraries to uncover specific therapeutic applications for derivatives of **propylhydrazine oxalate**.

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